molecular formula C20H24N2O4 B7783285 Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy- CAS No. 20073-95-4

Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-

Cat. No.: B7783285
CAS No.: 20073-95-4
M. Wt: 356.4 g/mol
InChI Key: RCZUFIIUHYDLDD-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,6-hexanediylbis(2-hydroxy-) is a chemical compound with the molecular formula C20H26N4O2 It is known for its unique structure, which includes a hexanediyl chain linking two benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-1,6-hexanediylbis(2-hydroxy-) typically involves the reaction of hexanediamine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-1,6-hexanediylbis(2-hydroxy-) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzamide, N,N’-1,6-hexanediylbis(2-hydroxy-) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,6-hexanediylbis(2-hydroxy-) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N’-1,6-Hexanediylbis(benzamide): This compound has a similar structure but lacks the hydroxy groups.

    Benzamide: A simpler compound with a single benzamide group.

Uniqueness

Benzamide, N,N’-1,6-hexanediylbis(2-hydroxy-) is unique due to its hexanediyl linkage and the presence of hydroxy groups, which confer specific reactivity and potential biological activity. This makes it distinct from other benzamide derivatives and useful in various research applications.

Properties

IUPAC Name

2-hydroxy-N-[6-[(2-hydroxybenzoyl)amino]hexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c23-17-11-5-3-9-15(17)19(25)21-13-7-1-2-8-14-22-20(26)16-10-4-6-12-18(16)24/h3-6,9-12,23-24H,1-2,7-8,13-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZUFIIUHYDLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCNC(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173893
Record name Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20073-95-4
Record name Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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